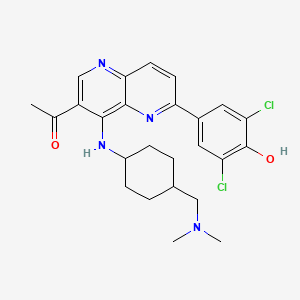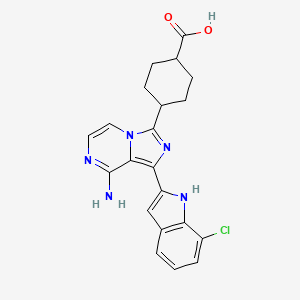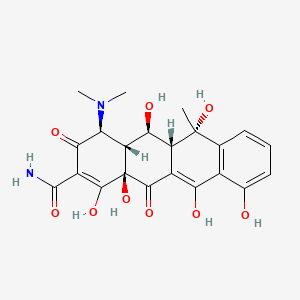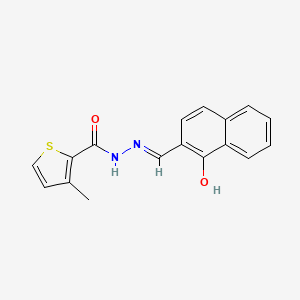
Pcna-I1
Übersicht
Beschreibung
Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .
Synthesis Analysis
The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .
Molecular Structure Analysis
The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .
Chemical Reactions Analysis
Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .
Physical And Chemical Properties Analysis
Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .
Wissenschaftliche Forschungsanwendungen
Development of Novel Cancer Therapeutics : PCNA has emerged as a promising target for novel cancer therapeutics. Molecule I1, interacting with the hydrophobic pocket of PCNA, suggests potential for the development of inhibitors to target various types of cancers and modulate protein-protein interactions. This was supported by computational methods including molecular docking and dynamics simulations, suggesting that these inhibitors could advance in the drug discovery pipeline (Bhardwaj & Purohit, 2022).
Inhibition of Tumor Cell Growth : Pcna-I1 has been found to selectively bind to PCNA trimers, impacting tumor cell proliferation. It demonstrated the ability to inhibit the growth of tumor cells from various tissue types, while affecting the growth of nontransformed cells at significantly higher concentrations. This suggests its potential utility in PCNA-targeted cancer therapy (Tan et al., 2012).
Enhancement of DNA Damage Agent Effects : A study indicated that Pcna-I1S, a variant of Pcna-I1, when combined with DNA damaging agents, could significantly enhance cell growth inhibition and DNA damage in human prostate and lung cancer cells. This suggests its role in potentially enhancing the efficacy of chemotherapy and radiation therapy in the treatment of these cancers (Lu & Dong, 2019).
Antitumor Effects in Prostate Cancer : In prostate cancer models, targeting PCNA chromatin association with Pcna-I1 induced DNA damage and apoptosis, irrespective of the expression of the tumor suppressor p53. This suggests the broad potential of Pcna-I1 in treating various types of cancers, even those resistant to traditional treatments (Dillehay et al., 2014).
Structural Analysis for Enhanced Cancer Therapy : Further structural analysis of PCNA-I1 and its analogs has led to the identification of compounds with superior potencies, potentially improving the solubility and effectiveness of PCNA-targeting cancer therapies (Dillehay et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pcna-I1 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



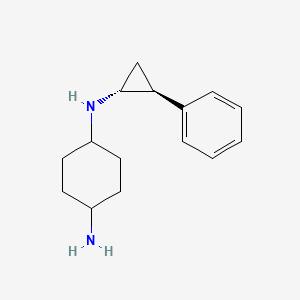
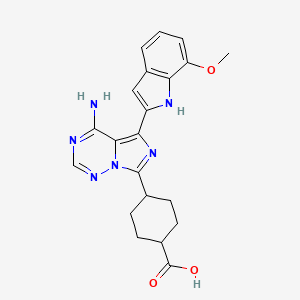

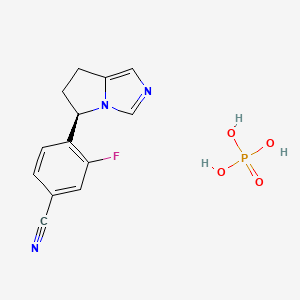
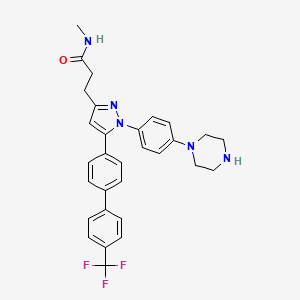
![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
